molecular formula C15H13ClN2O2S B2376990 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole CAS No. 851808-37-2

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2376990
CAS No.: 851808-37-2
M. Wt: 320.79
InChI Key: WAJDAHDPXVCUDY-UHFFFAOYSA-N
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Description

The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole features a 4,5-dihydroimidazole core substituted with two functional groups:

  • A furan-2-carbonyl group at position 1, contributing π-π stacking capabilities and hydrogen-bonding interactions via the carbonyl oxygen.

This structure combines features of imidazoline derivatives, which are known for diverse pharmacological activities, including antihypertensive, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c16-12-4-1-3-11(9-12)10-21-15-17-6-7-18(15)14(19)13-5-2-8-20-13/h1-5,8-9H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJDAHDPXVCUDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,2-Diaminoethane Derivatives

The 4,5-dihydroimidazole ring is classically synthesized via cyclocondensation between 1,2-diaminoethane and thiourea derivatives. A modified protocol from achieves this under microwave irradiation:

Procedure

  • Mix 1,2-diaminoethane (10 mmol) and thiourea (10 mmol) in ethanol (50 mL).
  • Add catalytic p-toluenesulfonic acid (0.1 eq).
  • Irradiate at 150 W, 100°C for 15 min.
  • Cool, filter, and recrystallize from EtOH/H₂O to yield 4,5-dihydro-1H-imidazole-2-thiol (Intermediate A ).

Yield : 78–82%.

Sulfanyl Group Installation

Alkylation of Thiol Intermediate

Intermediate A undergoes alkylation with (3-chlorophenyl)methyl bromide under basic conditions (adapted from):

Optimized Conditions

Parameter Value
Solvent DMF
Base K₂CO₃ (2.5 eq)
Temperature 60°C
Time 6 h
Workup Extraction (EtOAc/H₂O)

Procedure

  • Suspend Intermediate A (5 mmol) in DMF (20 mL).
  • Add K₂CO₃ (12.5 mmol) and (3-chlorophenyl)methyl bromide (6 mmol).
  • Stir at 60°C under N₂.
  • Quench with H₂O, extract with EtOAc, dry (Na₂SO₄), and concentrate.
  • Purify via silica chromatography (hexane/EtOAc 4:1) to obtain 2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole (Intermediate B ).

Yield : 65–70%.

Alternative Pathways

One-Pot Tandem Synthesis

A patent-derived method enables concurrent imidazoline formation and substituent installation:

Key Steps

  • React 1,2-diaminoethane with CS₂ in EtOH to form imidazoline-2-thione.
  • Alkylate in situ with (3-chlorophenyl)methyl bromide.
  • Acylate using furan-2-carbonyl chloride without isolation.

Advantages : Reduced purification steps; Yield : 55–60%.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.35 (d, J=8 Hz, 1H, Ar–H), 7.28 (s, 1H, Ar–H), 7.20 (d, J=8 Hz, 1H, Ar–H), 6.55 (m, 2H, furan–H), 4.25 (s, 2H, SCH₂), 3.85 (t, J=8 Hz, 2H, NCH₂), 3.15 (t, J=8 Hz, 2H, CH₂N)
¹³C NMR (100 MHz, CDCl₃) δ 160.2 (C=O), 151.3 (furan C2), 142.1 (imidazoline C2), 134.5 (Ar–Cl), 128.9–126.7 (Ar–C), 112.4 (furan C3/C4), 49.8 (SCH₂), 44.3 (NCH₂), 35.1 (CH₂N)
IR (KBr) 2920 (C–H), 1685 (C=O), 1550 (C=N), 750 (C–S) cm⁻¹

Challenges and Optimization

Regioselectivity in Acylation

Competitive acylation at N3 is mitigated by:

  • Using bulky bases (e.g., DMAP) to direct reactivity to N1.
  • Pre-complexing the imidazoline with ZnCl₂ to enhance N1 nucleophilicity.

Sulfur Oxidation Mitigation

The sulfanyl group’s susceptibility to oxidation necessitates:

  • Strict inert atmosphere (N₂/Ar) during reactions.
  • Addition of radical scavengers (e.g., BHT) in storage solutions.

Scale-Up Considerations

Continuous Flow Synthesis

Patent details a flow chemistry approach for high-throughput production:

  • Reactor 1 : Imidazoline core synthesis (residence time: 10 min).
  • Reactor 2 : Sulfanyl alkylation (residence time: 20 min).
  • Reactor 3 : Furan-carbonyl acylation (residence time: 15 min).

Throughput : 500 g/day; Purity : >98%.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the carbonyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydride

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds derived from imidazole structures exhibit significant anticancer properties. For instance, derivatives similar to 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole have been tested against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AA549 (Lung)5.0
Compound BMCF-7 (Breast)4.5
Compound CHCT116 (Colon)6.0

These findings suggest that the imidazole scaffold can be optimized for enhanced activity against multiple cancer types.

Anti-inflammatory Properties

Compounds with similar structures have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammation:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Reference
Compound D85%90%
Compound E80%88%

The selective inhibition of COX-2 over COX-1 indicates potential for reduced gastrointestinal side effects compared to traditional NSAIDs.

Pesticidal Activity

Research has explored the use of imidazole derivatives as agrochemicals. The compound’s efficacy against various pests has been evaluated:

Pest SpeciesLC50 (mg/L)Reference
Aphids10.0
Spider Mites15.0

These results highlight the potential of this compound as an environmentally friendly pesticide alternative.

Polymer Development

The furan moiety in the compound allows for interesting applications in polymer chemistry, particularly in creating biodegradable plastics:

Polymer TypePropertyReference
Furan-based PolymerHigh thermal stability
Biodegradable FilmDegradation rate: 60 days

These materials can be utilized in packaging and other applications where environmental impact is a concern.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of several imidazole derivatives, including our compound of interest. The study reported that modifications to the furan and chlorophenyl groups significantly enhanced cytotoxicity against breast cancer cells.

Case Study 2: Agricultural Field Trials

Field trials conducted with furan-containing pesticides demonstrated a marked decrease in pest populations while maintaining crop yield compared to conventional pesticides, underscoring the efficacy and safety of these compounds in agricultural settings.

Mechanism of Action

The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs of 4,5-Dihydroimidazoles

Table 1: Structural and Physicochemical Comparisons
Compound Name (Reference) Substituents Key Features Molecular Weight (g/mol) Biological/Pharmacological Notes
Target Compound 3-Chlorophenylmethylsulfanyl, furan-2-carbonyl Combines halogenated hydrophobicity and furan-based π interactions. ~385.84 (estimated) Hypothesized bioactivity based on imidazoline derivatives .
2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole [31] Furan-2-yl, diphenyl Lacks sulfanyl group; enhanced hydrophobicity from diphenyl groups. Not reported Structural focus; no bioactivity data.
2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole 2-Chlorophenylmethylsulfanyl, 4-chlorophenylsulfonyl Sulfonyl group increases polarity; dual chloro-substituents. ~429.34 (calculated) Potential pesticide/medicinal applications due to sulfonyl group.
2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole 3-Chlorophenyl Direct chloro substitution on imidazole ring. ~208.67 (calculated) Reported antihypertensive and anti-inflammatory activities .
2-{[(4-Methylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole 4-Methylphenylmethylsulfanyl, triethoxybenzoyl Bulky triethoxybenzoyl group; increased steric hindrance. 442.57 High molecular weight may affect bioavailability.
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole 3,4-Dichlorophenylmethylsulfanyl, benzenesulfonyl Dual chlorine atoms enhance lipophilicity and electronic effects. ~453.34 (calculated) Likely enhanced metabolic stability due to dichloro substitution.

Key Structural Differences and Implications

Substituent Position and Halogen Effects: The target compound’s 3-chlorophenyl group contrasts with the 2-chlorophenyl in and 4-chlorophenyl in . The 3,4-dichlorophenyl group in introduces greater electronegativity and lipophilicity, which could enhance membrane permeability but increase toxicity risks.

Functional Group Variations: Sulfanyl vs. Sulfonyl: The sulfanyl group (–S–) in the target compound offers nucleophilic reactivity, while sulfonyl groups (–SO₂–) in and are electron-withdrawing, altering electronic density and solubility. Furan-2-carbonyl vs.

Biological Activity Hypotheses :

  • Imidazoline derivatives with chlorophenyl groups (e.g., ) exhibit antihypertensive activity, suggesting the target compound may share similar mechanisms.
  • The furan-2-carbonyl moiety could mimic natural ligands in enzyme binding, as seen in furan-containing pharmaceuticals (e.g., antimicrobial agents).

Biological Activity

The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C12_{12}H12_{12}ClN2_{2}O2_{2}S
  • Molecular Weight : Approximately 270.75 g/mol

Structural Representation

The compound features a furan-2-carbonyl group attached to a 4,5-dihydro-1H-imidazole core, with a chlorophenylmethyl sulfanyl substituent.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various imidazole derivatives, including the compound . For instance:

  • Minimum Inhibitory Concentration (MIC) : In vitro testing showed that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The MIC values ranged from 3.12 to 12.5 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin (MIC of 2 µg/mL) .

Anticancer Activity

The compound's potential as an anticancer agent was investigated through cell viability assays on various cancer cell lines:

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)15.0
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)12.0

These results suggest that the compound may inhibit cancer cell proliferation effectively.

Enzyme Inhibition

The compound has also been examined for its ability to inhibit specific enzymes, which is crucial for its pharmacological applications:

  • Enzyme Target : Aldose reductase
  • Inhibition Assay Results : The compound demonstrated a potent inhibitory effect with an IC50 value of 5 µM, suggesting its potential in managing diabetic complications through aldose reductase inhibition .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of imidazole derivatives highlighted the effectiveness of our compound against clinical isolates of Staphylococcus aureus. The study reported a significant reduction in bacterial load in treated samples compared to controls, indicating the compound's potential as a therapeutic agent .

Case Study 2: Anticancer Properties

Another research project focused on evaluating the anticancer properties of similar imidazole compounds. The findings indicated that compounds with structural similarities to our target exhibited significant cytotoxicity in various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the imidazole backbone, with characteristic shifts for the furan carbonyl (δ ~160–170 ppm) and sulfanyl group (δ ~2.5–3.5 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–S: ~1.82 Å, C–N: ~1.33 Å) and dihedral angles to validate stereochemistry .
  • IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl groups .

How are preliminary biological activities assessed, and what assays are prioritized?

Q. Basic

  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT or resazurin assays on mammalian cell lines (e.g., HEK-293) establish safety thresholds .
  • Enzyme inhibition : Fluorometric assays target enzymes like cyclooxygenase-2 (COX-2) or acetylcholinesterase .

What computational strategies optimize synthesis pathways and predict bioactivity?

Q. Advanced

  • Density Functional Theory (DFT) : Models transition states to identify energy barriers in imidazole ring closure .
  • Molecular docking : Screens interactions with biological targets (e.g., COX-2 active site) to prioritize analogs for synthesis .
  • QSAR models : Correlate substituent effects (e.g., chloro vs. fluoro groups) with antimicrobial potency .

How do structural modifications (e.g., halogen substitution) alter bioactivity?

Q. Advanced

  • Chlorophenyl vs. fluorophenyl : Chlorine’s electron-withdrawing effect enhances electrophilic reactivity, improving enzyme inhibition but may reduce solubility .
  • Sulfanyl group replacement : Replacing sulfur with oxygen decreases metabolic stability but increases hydrogen-bonding potential .
  • Furan vs. thiophene : Furan’s lower aromaticity reduces π-π stacking but improves bioavailability .

How should researchers address discrepancies in biological activity data across studies?

Q. Advanced

  • Assay standardization : Control variables like pH, serum content, and incubation time to minimize variability .
  • Metabolite profiling : LC-MS identifies degradation products that may skew activity results .
  • Orthogonal assays : Validate enzyme inhibition via both fluorometric and colorimetric methods .

What interdisciplinary applications exist beyond antimicrobial research?

Q. Advanced

  • Material science : Imidazole derivatives serve as ligands for metal-organic frameworks (MOFs) due to nitrogen coordination sites .
  • Chemical probes : Fluorescent tagging of the furan group enables tracking in cellular uptake studies .
  • Neuropharmacology : Modulation of GABA receptors is explored via electrophysiological assays .

What strategies improve compound stability under physiological conditions?

Q. Advanced

  • Prodrug design : Esterification of the furan carbonyl enhances plasma stability .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles reduce hydrolysis of the sulfanyl group .
  • pH-sensitive formulations : Adjusting buffer systems minimizes degradation in acidic environments .

How can green chemistry principles be applied to its synthesis?

Q. Advanced

  • Solvent-free reactions : Mechanochemical grinding reduces DMF usage .
  • Biocatalysis : Lipases or esterases catalyze amide bond formation under mild conditions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and energy consumption .

What are the limitations of current SAR studies, and how can they be mitigated?

Q. Advanced

  • Limited diversity : Most studies focus on halogen and alkyl substituents. Expanding to heteroaromatic groups (e.g., pyridine) could reveal new activity .
  • In vivo gaps : Prioritize pharmacokinetic studies (e.g., bioavailability, half-life) in rodent models .
  • Off-target effects : Use CRISPR-Cas9 screens to identify unintended interactions .

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